1-(3-Aminopropyl)pyrrolidine-2-thione

Lipophilicity Drug Design ADME

1-(3-Aminopropyl)pyrrolidine-2-thione (CAS 104186-87-0) is a heterocyclic building block combining a pyrrolidine-2-thione ring with a primary amine terminated C3 side chain. This structure furnishes dual reactive handles—a thioamide-like C=S group and an aliphatic amine—positioning it as a versatile intermediate for medicinal chemistry and materials science.

Molecular Formula C7H14N2S
Molecular Weight 158.27 g/mol
CAS No. 104186-87-0
Cat. No. B012155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)pyrrolidine-2-thione
CAS104186-87-0
Synonyms2-Pyrrolidinethione, 1-(3-aminopropyl)-
Molecular FormulaC7H14N2S
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESC1CC(=S)N(C1)CCCN
InChIInChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2
InChIKeyFISOHIAIJVNMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminopropyl)pyrrolidine-2-thione (CAS 104186-87-0): Core Physicochemical Profile for Sourcing Decisions


1-(3-Aminopropyl)pyrrolidine-2-thione (CAS 104186-87-0) is a heterocyclic building block combining a pyrrolidine-2-thione ring with a primary amine terminated C3 side chain [1]. This structure furnishes dual reactive handles—a thioamide-like C=S group and an aliphatic amine—positioning it as a versatile intermediate for medicinal chemistry and materials science. Key computed descriptors, including a topological polar surface area (TPSA) of 61.4 Ų and an XLogP of -0.2, define its physicochemical boundaries and differentiate it from oxygenated or fully saturated analogs [1].

Why 1-(3-Aminopropyl)pyrrolidine-2-thione Cannot Be Replaced by Common Lactam or Amine Analogs


Substituting 1-(3-aminopropyl)pyrrolidine-2-thione with its 2-pyrrolidinone (lactam) or pyrrolidine (tertiary amine) analogs is not functionally neutral. The replacement of the thione sulfur with oxygen or methylene groups markedly alters hydrogen-bonding capacity, lipophilicity, and metal-coordination potential—parameters that directly govern molecular recognition, pharmacokinetic profiles, and catalytic behavior [1][2]. Even minor structural deviations can lead to significant shifts in TPSA and logP, impacting membrane permeability and solubility in ways that undermine structure-activity relationships (SAR) or material performance. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation of 1-(3-Aminopropyl)pyrrolidine-2-thione from Structural Analogs


Lipophilicity Shift: Thione vs. Lactam vs. Tertiary Amine

The target compound displays an intermediate computed lipophilicity (XLogP = -0.2) that falls between the more polar lactam 1-(3-aminopropyl)pyrrolidin-2-one (XLogP = -0.8) and the more hydrophobic tertiary amine 1-(3-aminopropyl)pyrrolidine (XLogP = 0.2) [1][2][3]. This balanced logP is often desirable for oral bioavailability, as extreme values in either direction can hinder passive membrane diffusion.

Lipophilicity Drug Design ADME

Polar Surface Area Divergence: Thione vs. Lactam vs. Tertiary Amine

The thione exhibits a substantially larger topological polar surface area (TPSA = 61.4 Ų) than its lactam (46.3 Ų) and tertiary amine (29.3 Ų) counterparts [1][2][3]. TPSA values exceeding 60 Ų are generally associated with reduced passive membrane permeability and altered solubility profiles, which can be advantageous for targeting extracellular or polar binding sites.

Polar Surface Area Solubility Permeability

Metal-Chelation Potential: Thione-Specific Coordination Chemistry

The thioamide moiety (C=S) is a well-established soft donor ligand for transition metals, a property not shared by the lactam (C=O) or tertiary amine analogs [1]. A related patent (US 5,120,856) explicitly demonstrates that pyrrolidine-2-thione derivatives form stable zinc complexes with broad-spectrum antimicrobial activity, whereas the corresponding lactams do not engage in analogous metal coordination under the same conditions [1].

Metal Complexes Coordination Chemistry Antimicrobial

High-Value Application Scenarios for 1-(3-Aminopropyl)pyrrolidine-2-thione


Design of Metal-Organic Frameworks and Coordination Polymers

The thione sulfur atom serves as a soft donor for late transition metals. The appended primary amine provides a secondary coordination site, enabling the construction of heterobimetallic networks or post-synthetic functionalization. This dual-site design is not feasible with the lactam analog, which lacks the thione donor [2].

Medicinal Chemistry Programs Targeting Moderate Lipophilicity and Polar Interiors

With an XLogP of -0.2 and a TPSA of 61.4 Ų, the compound occupies a physicochemical niche suitable for orally bioavailable drugs that require penetration of polar cellular compartments. The thione pocket offers a distinct hydrogen-bonding fingerprint compared to the lactam, providing SAR teams with an alternative scaffold when oxygen analogs fail to engage targets [1].

Antimicrobial Biocide Formulations Requiring Metal Compatibility

Patent evidence indicates that pyrrolidine-2-thione zinc complexes exhibit broad antimicrobial activity. The aminopropyl side chain may enhance water solubility or substrate adhesion, making 1-(3-aminopropyl)pyrrolidine-2-thione a candidate for preservative systems in paints, metalworking fluids, or personal care products where metal-based biocides are preferred [2].

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